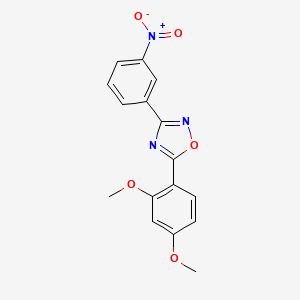
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene-1,3-dione moiety attached to a tetrahydronaphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-yl with indene-1,3-dione under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the tetrahydronaphthalenyl group is introduced to the indene-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated indene derivatives.
Applications De Recherche Scientifique
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,6,7,8-tetrahydronaphthalen-1-yl)oxirane-2-yl: Another tetrahydronaphthalenyl derivative with an oxirane moiety.
5,6,7,8-tetrahydro-2-naphthol: A related compound with a hydroxyl group instead of the indene-1,3-dione moiety.
5,6,7,8-tetrahydro-2-naphthylamine: A similar compound with an amino group.
Uniqueness
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione is unique due to its specific combination of the indene-1,3-dione and tetrahydronaphthalenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h3-5,7,9-11,17H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYSYIKFUBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]butanamide](/img/structure/B5818554.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![3,5,11,13-tetramethyl-8-phenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)
![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)



![2-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5818628.png)

![5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B5818641.png)
